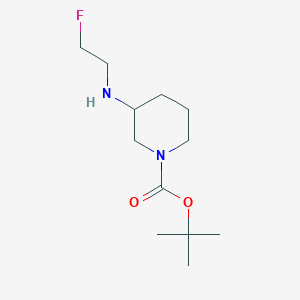

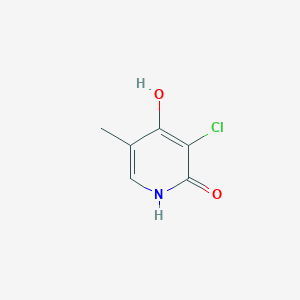

![molecular formula C15H14N2O3S B2689856 N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1795420-46-0](/img/structure/B2689856.png)

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It is derived from benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which results in N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to form a corresponding thioamide . The thioamide is subsequently oxidized with potassium hexacyanoferrate(III) in an alkaline medium to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzothiazole ring fused with a furan ring . The 1H NMR spectrum of the compound shows signals for protons of the furan ring and protons of the pyridine ring .Chemical Reactions Analysis

The compound undergoes various electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation . The substituent enters exclusively into the 5-position of the furan ring .科学的研究の応用

Synthesis and Reactivity

Research into compounds similar to N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide focuses on their synthesis and reactivity. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene and oxidation to obtain the thioamide derivative. This study emphasizes the potential for diverse electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, indicating a broad range of chemical manipulations that can be applied to similar compounds for varied scientific applications (Aleksandrov & El’chaninov, 2017).

Cytotoxic Evaluation and Potential as EGFR Inhibitors

Compounds within the benzo[d]thiazole-2-carboxamide class have been evaluated for their cytotoxicity against various cancer cell lines, suggesting a potential application in cancer therapy. Zhang et al. (2017) reported on a series of benzo[d]thiazole-2-carboxamide derivatives designed as epidermal growth factor receptor (EGFR) inhibitors. These compounds exhibited moderate to excellent potency against cancer cell lines with high EGFR expression and showed low cytotoxic effects on normal cells. This points to the therapeutic potential of such compounds in targeting cancer cells selectively (Zhang et al., 2017).

Antimicrobial Activity

The antimicrobial properties of compounds structurally related to this compound have also been explored. For example, a thiazole-based heterocyclic amide demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi. This study highlights the compound's potential application in developing new antimicrobial agents for medical and pharmacological use (Cakmak et al., 2022).

Corrosion Inhibition

Research on benzothiazole derivatives extends to applications beyond biomedical research, including materials science. Hu et al. (2016) investigated the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in an acidic environment. The study found these compounds to be highly effective in inhibiting corrosion, suggesting potential applications in protecting industrial materials and equipment (Hu et al., 2016).

作用機序

While the exact mechanism of action of this compound is not specified in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . For instance, some benzothiazole derivatives have shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDHLBNNYVFMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)

![2-(2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrimidin-4-yl)-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)

![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)

methanone](/img/structure/B2689780.png)

![methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2689781.png)

![N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689788.png)

![N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide](/img/no-structure.png)

![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)